molecular formula C12H10BClO2 B3045168 3'-Chlorobiphenyl-4-boronic acid CAS No. 1025496-32-5

3'-Chlorobiphenyl-4-boronic acid

Cat. No.: B3045168
CAS No.: 1025496-32-5
M. Wt: 232.47 g/mol
InChI Key: MHTJADAVSSOHSH-UHFFFAOYSA-N
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Description

3’-Chlorobiphenyl-4-boronic acid: is an organoboron compound that features a biphenyl structure with a chlorine atom at the 3’ position and a boronic acid group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3’-Chlorobiphenyl-4-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .

Industrial Production Methods: Industrial production of boronic acids, including 3’-Chlorobiphenyl-4-boronic acid, often involves the use of borate esters as intermediates. These esters are derived from boric acid through dehydration with alcohols . The process is optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism by which 3’-Chlorobiphenyl-4-boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. This process involves the following steps:

Comparison with Similar Compounds

Uniqueness: 3’-Chlorobiphenyl-4-boronic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex biaryl structures that are not easily accessible using other boronic acids .

Properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BClO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTJADAVSSOHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585714
Record name (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025496-32-5
Record name (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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